REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[O:9][CH3:10]>O.C(Cl)(Cl)Cl>[CH3:1][O:2][C:3]1[C:4]([O:9][CH3:10])=[CH:5][C:6]2[C:7]3[C:6](=[CH:5][C:4]([O:9][CH3:10])=[C:3]([O:2][CH3:1])[CH:8]=3)[C:7]3[C:6](=[CH:5][C:4]([O:9][CH3:10])=[C:3]([O:2][CH3:1])[CH:8]=3)[C:7]=2[CH:8]=1
|
Name
|
|
Quantity
|
138 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1)OC
|
Name
|
ferric chloride
|
Quantity
|
81.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
9 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
stirred under a nitrogen atmosphere as a slurry
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
exotherms to a 70° C.
|
Type
|
STIRRING
|
Details
|
after stirring for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
was 65° C
|
Type
|
ADDITION
|
Details
|
was added dropwise to the slurry over a 5 minute period
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
for the next 20 minutes
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Type
|
CUSTOM
|
Details
|
The precipitate was recovered
|
Type
|
WASH
|
Details
|
was washed with ethanol (400 milliliters)
|
Type
|
FILTRATION
|
Details
|
followed by filtration
|
Type
|
CUSTOM
|
Details
|
The precipitate was recovered
|
Type
|
WASH
|
Details
|
washed with 5N aqueous hydrochloric acid (400 milliliters)
|
Type
|
FILTRATION
|
Details
|
followed by filtration
|
Type
|
CUSTOM
|
Details
|
The precipitate was recovered
|
Type
|
WASH
|
Details
|
washed with deionized water (400 milliters)
|
Type
|
FILTRATION
|
Details
|
followed by filtration
|
Type
|
CUSTOM
|
Details
|
The precipitate was recovered
|
Type
|
CUSTOM
|
Details
|
dried in a forced air, convection type oven for 16 hours at 50° C.
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
to provide a dry
|
Type
|
WASH
|
Details
|
eluted with chloroform
|
Type
|
WAIT
|
Details
|
was left on the column
|
Type
|
CUSTOM
|
Details
|
The chloroform solvent was removed from the eluted solution of product by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
to provide a pale creme colored powder
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying to a constant weight, 7.53 grams of product
|
Type
|
CUSTOM
|
Details
|
was recovered
|
Type
|
CUSTOM
|
Details
|
from 30° to 350° C.
|
Type
|
CUSTOM
|
Details
|
at 311° C.
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
COC1=CC=2C3=CC(=C(C=C3C3=CC(=C(C=C3C2C=C1OC)OC)OC)OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |